2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Description
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS: 90563-93-2; C₉H₉NO₃) is a benzoxazine derivative featuring a partially saturated 1,4-benzoxazine ring system. Key structural attributes include:
- Methyl group at position 2, enhancing lipophilicity and steric effects.
- Carboxylic acid at position 7, contributing acidity (pKa ~3–4) and hydrogen-bonding capacity.
- 3,4-Dihydro configuration, reducing ring aromaticity compared to fully unsaturated benzoxazines.
This compound serves as a versatile intermediate in medicinal chemistry and materials science, though its specific applications remain under exploration .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-5-11-8-3-2-7(10(12)13)4-9(8)14-6/h2-4,6,11H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFVYWRSLPAUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Shridhar’s Method: Reaction with Chloroacetyl Chloride
A foundational approach involves reacting 2-aminophenol derivatives with chloroacetyl chloride in methylisobutylketone (MIBK) under reflux with aqueous sodium bicarbonate. For the target compound, the starting material must include a pre-installed carboxylic acid group at position 7. For example:
- Starting Material : 2-amino-5-carboxyphenol (or its protected ester, e.g., methyl 2-amino-5-hydroxybenzoate).
- Reaction : Treatment with chloroacetyl chloride in MIBK forms the 1,4-benzoxazin-3-one core via nucleophilic substitution and cyclization.
- Methylation : The nitrogen at position 2 is methylated using methyl iodide in the presence of a base (e.g., K$$2$$CO$$3$$) to introduce the methyl group.
Key Conditions :
- Solvent: MIBK or acetone.
- Temperature: Reflux (100–120°C).
- Yield: 50–70% for initial cyclization; methylation efficiency depends on steric and electronic factors.
Nitro Intermediate Reduction and Cyclization
An alternative route utilizes nitro-substituted precursors, which are reduced to amines before cyclization. This method is advantageous for introducing the carboxylic acid group post-cyclization.
Nitro-to-Amine Reduction Pathway
- Nitro Intermediate Synthesis :
- Catalytic Hydrogenation :
- Mannich Cyclization :
Example Protocol :
- Substrate : Methyl 2-nitro-5-(2-bromoacetophenoxy)benzoate.
- Reduction : Pd/C (10 wt%), H$$_2$$ (1 atm), methanol, 25°C, 12 h.
- Cyclization : Reflux in acetonitrile with NaHCO$$_3$$ to form the benzoxazine core.
Yield : 23–50% after N-arylation or functionalization.
Functionalization of Preformed Benzoxazines
Direct Oxidation of Hydroxymethyl Groups
In cases where a hydroxymethyl group is present at position 7, oxidation with KMnO$$_4$$ or Jones reagent converts it to carboxylic acid:
- Substrate : 7-(Hydroxymethyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.
- Oxidation : Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$), acetone, 0°C.
- Yield : 60–75%.
Alternative Routes via Lactone Intermediates
Reaction with α-Bromo-γ-Butyrolactone
A less conventional method involves reacting 2-aminophenols with α-bromo-γ-butyrolactone in DMF with K$$2$$CO$$3$$:
- Alkylation : Forms 2-hydroxyethyl-2,3-dihydro-1,4-benzoxazinones.
- Oxidation : The hydroxyl group is oxidized to carboxylic acid using TEMPO/NaClO$$_2$$.
Challenges :
- Low regioselectivity during lactone ring opening.
- Requires orthogonal protection of the carboxylic acid during subsequent steps.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Shridhar’s Method | 2-Amino-5-carboxyphenol | Cyclocondensation | 50–70 | Direct, single-step cyclization | Limited commercial availability |
| Nitro Reduction | 2-Nitro-5-methoxycarbonylphenol | Catalytic hydrogenation | 23–50 | Flexible functionalization post-reduction | Multi-step, moderate yields |
| Ester Hydrolysis | Methyl ester derivatives | Acid/base hydrolysis | >90 | High efficiency for carboxylic acid | Requires ester protection upfront |
| Lactone Alkylation | 2-Aminophenol + α-bromo-γ-lactone | Oxidation | 40–60 | Novel pathway | Low regioselectivity, complex steps |
Mechanistic Insights and Optimization
Role of Protecting Groups
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzoxazine ring allows for various substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring, leading to a wide range of derivatives .
Scientific Research Applications
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural and functional differences among related benzoxazine derivatives:
Physicochemical Properties
- Solubility : The carboxylic acid group in 90563-93-2 confers moderate water solubility (~1–5 mg/mL), whereas methyl esters (e.g., 142166-00-5) are more lipid-soluble.
- Thermal Stability : The 3-oxo derivatives exhibit higher melting points (e.g., 214848-62-1: mp >200°C) compared to the target compound (mp ~150–160°C) due to stronger intermolecular H-bonding .
Biological Activity
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound characterized by a benzoxazine core structure. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 207.18 g/mol. Its structure is depicted as follows:
The biological effects of this compound are attributed to its ability to interact with various biochemical pathways. Notably, it has been shown to influence potassium channels and modulate inflammatory responses. The compound's unique substitution pattern enhances its reactivity and potential for forming derivatives with varied biological activities.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting potential applications in antifungal therapies .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 500 |
This reduction in cytokine levels indicates that this compound may be beneficial in treating inflammatory diseases .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. In cell line studies, it has shown cytotoxic effects against various cancer types, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 20 |
| A549 (Lung cancer) | 15 |
The cytotoxicity appears to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study on Antimicrobial Activity : A study conducted in vitro assessed the efficacy of the compound against Staphylococcus aureus and found that it significantly inhibited bacterial growth at concentrations as low as 32 µg/mL.
- Case Study on Anti-inflammatory Effects : Another investigation evaluated the anti-inflammatory properties using a murine model of arthritis. The results indicated a marked decrease in joint swelling and pain scores in treated groups compared to controls.
- Case Study on Anticancer Activity : A recent study focused on the effects of the compound on MCF-7 breast cancer cells, reporting a significant reduction in cell viability and induction of apoptosis through caspase activation assays.
Q & A
Q. What are the key considerations for synthesizing 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid in laboratory settings?
Synthesis typically involves multi-step organic reactions, including cyclization of precursor amines or phenolic acids with appropriate carbonyl compounds. Continuous flow reactors (as used in analogous benzoxazine derivatives) can enhance yield and reproducibility by optimizing reaction parameters like temperature and residence time . Purification often employs recrystallization or column chromatography, guided by melting point ranges (e.g., 143–152.5°C for structurally related compounds) .
Q. How can researchers characterize the molecular structure of this compound?
Use a combination of NMR (¹H/¹³C) to confirm substituent positions and the benzoxazine core. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (applied to similar compounds like 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one) resolves stereochemistry and hydrogen-bonding patterns . FT-IR identifies functional groups, such as the carboxylic acid moiety .
Q. What analytical techniques are critical for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection monitors purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Differential scanning calorimetry (DSC) determines phase transitions, as demonstrated in benzoxazine derivatives with defined melting points .
Q. How does the substitution pattern on the benzoxazine core influence reactivity?
The methyl group at position 2 and carboxylic acid at position 7 modulate electronic effects, affecting nucleophilic/electrophilic behavior. For example, electron-withdrawing groups (e.g., -COOH) reduce ring-opening reactivity compared to non-substituted analogs .
Q. What safety precautions are recommended for handling this compound?
While specific data for this compound is limited, structurally related nitro-benzoxazines require PPE (gloves, goggles) and storage in inert atmospheres to prevent decomposition. Refer to safety protocols for similar compounds, such as 7-nitro-3,4-dihydro-2H-1,4-benzoxazine .
Advanced Research Questions
Q. What strategies are effective in elucidating enzyme inhibition mechanisms involving this compound?
Use kinetic assays (e.g., Michaelis-Menten) to study competitive/non-competitive inhibition. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with enzyme active sites, as shown for benzoxazine-based inhibitors targeting oxidoreductases . Surface plasmon resonance (SPR) quantifies binding affinity in real-time.
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies?
Systematic variation of substituents (e.g., replacing methyl with ethyl or modifying the carboxylic acid group) clarifies SAR trends. Conflicting data may arise from assay conditions (pH, solvent); validate findings using orthogonal methods like isothermal titration calorimetry (ITC) .
Q. What methodologies enable regioselective functionalization of the benzoxazine ring?
Directed ortho-metalation (DoM) with strong bases (e.g., LDA) allows selective substitution at electron-deficient positions. For example, electrophilic aromatic substitution at position 7 is favored due to the electron-withdrawing carboxylic acid group .
Q. How does the compound’s stability vary under physiological conditions?
Simulate biological environments using phosphate-buffered saline (PBS) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Benzoxazine derivatives with electron-donating groups typically exhibit higher hydrolytic stability than electron-deficient analogs .
Q. What computational approaches support the design of derivatives with enhanced bioactivity?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Quantitative structure-activity relationship (QSAR) models correlate substituent properties (e.g., logP, polar surface area) with observed biological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
